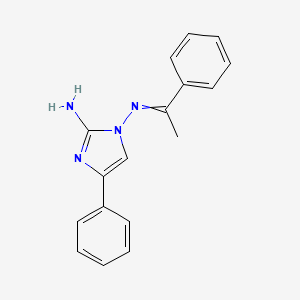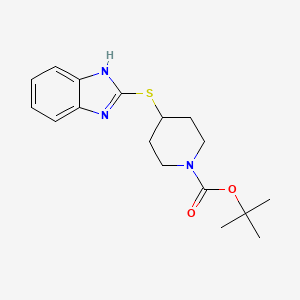![molecular formula C12H10BrNO3 B13995455 5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione CAS No. 64230-55-3](/img/structure/B13995455.png)
5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an indole ring with an oxane ring. The presence of a bromine atom at the 5-position of the indole ring further enhances its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione typically involves electrophilic aromatic substitution reactions. One common method is the bromination of indole derivatives using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted spiroindole derivatives with various functional groups.
Applications De Recherche Scientifique
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiroindole derivatives.
Biology: Investigated for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique chemical and physical properties
Mécanisme D'action
The mechanism of action of 5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the bromine atom enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromoindole: A simpler derivative with similar bromination at the 5-position but lacking the spirocyclic structure.
5-bromospiroindoline: Another spiroindole derivative with a different substitution pattern.
5-bromobrassinin: A related compound with a spiro attached thiazoline ring
Uniqueness
5-bromospiro[1H-indole-3,6’-oxane]-2,2’-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the oxane ring and the bromine atom at the 5-position enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Propriétés
Numéro CAS |
64230-55-3 |
|---|---|
Formule moléculaire |
C12H10BrNO3 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione |
InChI |
InChI=1S/C12H10BrNO3/c13-7-3-4-9-8(6-7)12(11(16)14-9)5-1-2-10(15)17-12/h3-4,6H,1-2,5H2,(H,14,16) |
Clé InChI |
FIZXXYBUOJQEIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)

![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)


![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)


